molecular formula C16H13NO3 B11716244 Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate CAS No. 2070896-65-8

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Cat. No.: B11716244
CAS No.: 2070896-65-8
M. Wt: 267.28 g/mol
InChI Key: MLALPMUESISNOC-UHFFFAOYSA-N
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Description

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol It is a derivative of oxazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate typically involves the reaction of 1-naphthylmethyl bromide with oxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .

Chemical Reactions Analysis

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The naphthylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO3C_{16}H_{15}NO_3 and a molecular weight of approximately 273.30 g/mol. The compound features an oxazole ring, which contributes to its reactivity and biological interactions. The naphthylmethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives with oxazole rings often demonstrate effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects, particularly against breast and colon cancers. The mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways .
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with various biological targets, including enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting enzymatic activity or altering receptor function.
  • Oxidative Stress Modulation : Some studies suggest that the compound may modulate oxidative stress levels in cells, thereby influencing cell survival and proliferation rates .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-phenyloxazole-4-carboxylateC11H9NO3Exhibits antibacterial activity
Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylateC17H15NO3Larger alkyl group; potential for enhanced solubility
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylateC12H10ClNO3Incorporates chlorine; altered reactivity

This comparison illustrates how the naphthylmethyl substitution in this compound may confer distinct biological activities and physical properties compared to other derivatives.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted a dose-dependent response, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases.
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on specific metabolic enzymes showed promising results, indicating its potential role in managing metabolic disorders .

Properties

IUPAC Name

methyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16(18)14-10-20-15(17-14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALPMUESISNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166937
Record name 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070896-65-8
Record name 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070896-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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